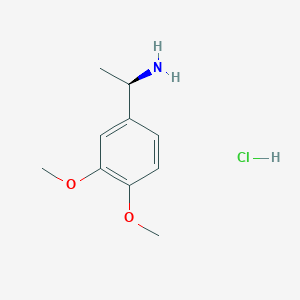

![molecular formula C17H20ClNO B2399966 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2230804-26-7](/img/structure/B2399966.png)

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

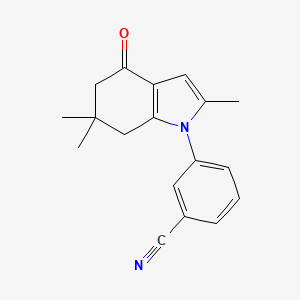

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that belongs to the class of azepines . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The specific compound contains 40 bonds in total, including 21 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of azepines can be achieved through [1,7]-electrocyclization reactions of unsaturated azomethine ylides . Another approach involves the Eschweiler–Clark reaction conditions for the formation of the azepine ring . A catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has also been reported for the construction of the dibenzo[b,d]azepine skeleton .Molecular Structure Analysis

The molecular structure of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has been analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD .Chemical Reactions Analysis

The key stage of the synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The synthesis of azepines by [1,7]-electrocyclization of conjugated unsaturated azomethine ylides has been known since the 1980s .Aplicaciones Científicas De Investigación

Heterocyclic compounds, including azepines, play a crucial role in medicinal chemistry due to their diverse range of biological properties. Approximately 67% of medicinal plants contain heterocyclic rings, emphasizing their significance. N-containing heterocycles, such as azepines, exhibit favorable physical, chemical, and biological properties. Let’s explore the applications of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride in various fields .

Synthesis Methods

The synthesis of azepines involves ring expansion from either five or six-membered compounds. Researchers have employed various methods, including thermal, photochemical, and microwave irradiation, to construct these seven-membered heterocyclic compounds. Systematically designed schemes yield different derivatives of azepine, azepinone, and azepane using similar moieties .

Biological Properties

While significant progress has been made in the synthesis and reactions of azepines, the biological section remains relatively unexplored in the literature. However, the potential for N-containing seven-membered heterocycles, including benzazepines, remains promising for researchers. Let’s now explore specific applications:

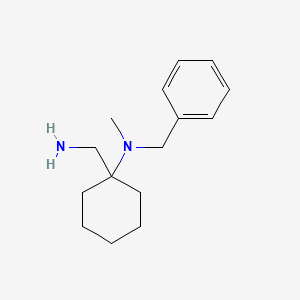

Anticancer Activity: Azepines and related derivatives may exhibit anticancer properties. Further research is needed to explore their mechanisms of action and potential as novel therapeutic agents.

Antimicrobial Effects: Azepines could serve as antimicrobial agents, combating bacterial and fungal infections. Investigating their efficacy and safety profiles is essential.

Antidepressant and Anxiolytic Potential: Certain benzazepines, including 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, may have antidepressant and anxiolytic effects. Understanding their interactions with neurotransmitter systems is crucial.

Anti-HIV Activity: Exploring the antiviral properties of azepines, particularly against HIV, is an exciting avenue for future research.

Neuroprotective Properties: Benzazepines might offer neuroprotection, potentially impacting neurodegenerative diseases. Investigating their effects on neuronal health is essential.

Anti-inflammatory Potential: Azepines could modulate inflammatory pathways, making them relevant in conditions involving inflammation.

Anticonvulsant Effects: Research into the anticonvulsant properties of azepines could lead to novel treatments for epilepsy and related disorders.

Other Applications: Beyond the mentioned fields, azepines may find applications in drug design, materials science, and other interdisciplinary areas.

Direcciones Futuras

The future directions for the study of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride and similar compounds involve the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties . The interest in this subject is explained by the discovery of a new general approach to the simultaneous assembly of dihydroazepine and azepine rings from available reagents .

Mecanismo De Acción

Target of Action

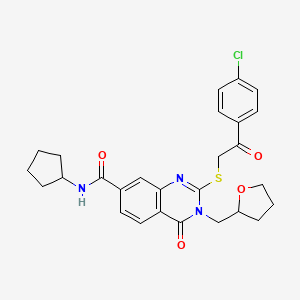

They have been found promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity and act as sodium channel blockers .

Mode of Action

For instance, some benzazepines act as gamma-aminobutyric acid (GABA) modulators, eliciting actions such as sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .

Biochemical Pathways

Benzazepines have been found to inhibit squalene synthase, making them effective in the treatment of hyperlipidemia . This suggests that they may affect the cholesterol biosynthesis pathway.

Result of Action

Benzazepines have been found to exhibit a range of biological activities, including antibacterial and antiproliferative activity . They have also been found to be effective inhibitors of various enzymes .

Propiedades

IUPAC Name |

7-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)13-19-17-7-6-15-8-10-18-11-9-16(15)12-17;/h1-7,12,18H,8-11,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBFBHWTVZOCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)

![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)